molecular formula C12H15N3S B4728092 2-(1-piperidinylthio)-1H-benzimidazole CAS No. 25369-84-0

2-(1-piperidinylthio)-1H-benzimidazole

Cat. No. B4728092
CAS RN: 25369-84-0
M. Wt: 233.33 g/mol
InChI Key: OQXJJUZITCLMST-UHFFFAOYSA-N
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Description

2-(1-piperidinylthio)-1H-benzimidazole, also known as PBIT, is a chemical compound that has been extensively studied for its potential therapeutic applications. PBIT belongs to the class of benzimidazole derivatives and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 2-(1-piperidinylthio)-1H-benzimidazole is not well understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in the growth and replication of cancer cells and viruses. This compound may also interfere with the DNA synthesis and repair processes in cancer cells and viruses.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of new blood vessels that supply nutrients to tumors, and modulate the immune response. This compound has also been found to inhibit the activity of certain enzymes that are involved in the replication of viruses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1-piperidinylthio)-1H-benzimidazole in lab experiments is its wide range of biological activities. This compound has been found to exhibit antitumor, antiviral, and antibacterial properties, which makes it a versatile compound for studying various biological processes. Another advantage of this compound is its low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to dissolve in certain solvents.

Future Directions

There are several future directions for research on 2-(1-piperidinylthio)-1H-benzimidazole. One area of research is the development of this compound derivatives that exhibit improved solubility and bioavailability. Another area of research is the identification of the exact mechanism of action of this compound, which could lead to the development of more effective therapeutic agents. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials.

Scientific Research Applications

2-(1-piperidinylthio)-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus (HIV).

properties

IUPAC Name

2-piperidin-1-ylsulfanyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-4-8-15(9-5-1)16-12-13-10-6-2-3-7-11(10)14-12/h2-3,6-7H,1,4-5,8-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXJJUZITCLMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)SC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180013
Record name Piperidine, 1-(1H-benzimidazol-2-ylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25369-84-0
Record name Piperidine, 1-(1H-benzimidazol-2-ylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025369840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 1-(1H-benzimidazol-2-ylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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